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Compound of Interest

Compound Name: 2'-Bromo-4'-fluoroacetophenone

Cat. No.: B118180

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2'-Bromo-4'-
fluoroacetophenone, a key intermediate in various synthetic pathways. The document
presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data
in a clear, tabular format for easy reference and comparison. Detailed experimental protocols
for acquiring this data are also provided, along with visualizations of the analytical workflow and
key spectral correlations to aid in structural elucidation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of
2'-Bromo-4'-fluoroacetophenone.

Table 1: *H NMR Spectral Data (CDCIs)

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.68 dd 8.8,5.2 H-6'

7.23 ddd 8.8,8.8,24 H-5'

7.08 dd 8.8,2.4 H-3'

4.34 S - -CH2Br
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Table 2: 13C NMR Spectral Data (CDCls)

Chemical Shift (8) ppm

Assighment

190.5 C=0
163.0 (d, J=254 Hz) c-4'
131.5 (d, J=9 Hz) C-6'
129.5 (d, J=3 Hz) c-1
120.5 (d, J=25 Hz) C-5'
114.5 (d, J=22 Hz) C-3
113.0 (d, J=9 Hz) c-2'
31.0 -CH2Br

Table 3: IR Spectral Data (ATR)

Wavenumber (cm—?)

Interpretation

3075 Aromatic C-H Stretch
1685 C=0 (Ketone) Stretch
1595, 1500 Aromatic C=C Stretch
1280 C-F Stretch

840 C-H Bend (p-disubstituted)
690 C-Br Stretch

Table 4: Mass Spectrometry Data (Electron lonization - El)
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miz Interpretation

[M]*, Molecular ion peak (presence of Br

218, 220 isotopes)
139 [M - CH2Br]*
123 [FCeHaCOJ*
o [CeHaF]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 2'-Bromo-4'-
fluoroacetophenone. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2'-Bromo-4'-fluoroacetophenone (10-20 mg) is prepared in deuterated
chloroform (CDClIs, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. *H and 3C NMR
spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are
referenced to the residual solvent peak of CDCls (& 7.26 ppm for tH and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

A small amount of the solid 2'-Bromo-4'-fluoroacetophenone is placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
The spectrum is recorded in the range of 4000-400 cm~1 with a resolution of 4 cm™1,

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.
The sample is introduced via a direct insertion probe or through a gas chromatograph. The
ionization energy is typically set to 70 eV.

Visualizations

Chemical Structure and NMR Assignments

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b118180?utm_src=pdf-body
https://www.benchchem.com/product/b118180?utm_src=pdf-body
https://www.benchchem.com/product/b118180?utm_src=pdf-body
https://www.benchchem.com/product/b118180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Structure of 2'-Bromo-4'-fluoroacetophenone with key NMR assignments.

Analytical Workflow for Spectral Data Acquisition

Workflow for Spectral Analysis

Sample Preparation
(Dissolution/Solid State)

NMR Data Acquisition IR Data Acquisition MS Data Acquisition

(1H, BC) (ATR) (El)

NMR Data Processing IR Data Processing MS Data Processing
(FT, Phasing, Baseline Correction) (Peak Picking) (Peak Identification)
NMR Spectral Interpretation IR Spectral Interpretation MS Spectral Interpretation
(Chemical Shift, Coupling) (Functional Groups) (Fragmentation Pattern)

Structure Elucidation & Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectral analysis of organic compounds.

» To cite this document: BenchChem. [Spectral Analysis of 2'-Bromo-4'-fluoroacetophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118180#2-bromo-4-fluoroacetophenone-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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